Product packaging for 2-Hydroxy-3-(methylsulfanyl)butanoic acid(Cat. No.:CAS No. 88126-30-1)

2-Hydroxy-3-(methylsulfanyl)butanoic acid

Cat. No.: B3388573
CAS No.: 88126-30-1
M. Wt: 150.2 g/mol
InChI Key: CAVZJOVYUUAHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Hydroxy-3-(methylsulfanyl)butanoic acid is a structural analogue of methionine hydroxy acid compounds used in scientific research. Related compounds, such as 2-Hydroxy-4-(methylthio)butanoic acid (HMTBa), are well-studied for their role as methionine precursors in animal feed, helping to boost methionine production, particularly in poultry . In this metabolic pathway, the hydroxy acid is converted to L-methionine in the body, supporting protein synthesis and various metabolic functions . Beyond nutritional applications, research indicates that organic acid mixtures containing similar hydroxy acids exhibit significant antimicrobial properties. Studies have shown efficacy in mitigating food-borne pathogens such as Salmonella enterica and Shiga toxin-producing Escherichia coli (STEC), as well as mold growth like Aspergillus flavus on surfaces such as pet food kibbles . The mechanism is attributed to the acidifying effects of the organic acids, which create an unfavorable environment for microbial growth and provide gut health advantages . This combination of nutritional and antimicrobial research value makes it a compound of interest for studies in animal science, food safety, and microbiology. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O3S B3388573 2-Hydroxy-3-(methylsulfanyl)butanoic acid CAS No. 88126-30-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c1-3(9-2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVZJOVYUUAHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566293
Record name 2-Hydroxy-3-(methylsulfanyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88126-30-1
Record name 2-Hydroxy-3-(methylsulfanyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Hydroxy 3 Methylsulfanyl Butanoic Acid and Its Stereoisomers

Chemoenzymatic Synthesis Approaches to 2-Hydroxy-3-(methylsulfanyl)butanoic acid

Chemoenzymatic strategies leverage the high selectivity of enzymes to perform challenging chemical transformations, offering a green and efficient alternative to traditional chemical methods. For the synthesis of this compound stereoisomers, multi-enzyme cascades have been designed to convert readily available precursors into the desired enantiopure products with high fidelity.

Enzyme Screening and Engineering for Enantioselective Production

The core of chemoenzymatic production lies in identifying or engineering enzymes with the desired activity and stereoselectivity. For this compound, the key transformation is the stereoselective reduction of the keto-precursor, α-keto-γ-methylthiobutyric acid (KMTB).

Research has led to the design of artificial biocatalytic cascades that begin with a common, inexpensive substrate like L-methionine. researchgate.net A key study reports a modular system composed of a "basic module" and two distinct "extender modules" to produce either the (R)- or (S)-enantiomer. researchgate.net

Basic Module: This initial step employs an L-amino acid deaminase (L-AAD) from Proteus vulgaris to convert L-methionine into the intermediate KMTB with a conversion rate exceeding 99%. researchgate.net

Extender Modules: Two different carbonyl reductases are used to asymmetrically reduce the ketone group of KMTB.

To produce (S)-2-Hydroxy-3-(methylsulfanyl)butanoic acid, a carbonyl reductase from Candida magnoliae (CmCR) is used, which shows high (S)-selectivity.

For the (R)-enantiomer, a lactate (B86563) dehydrogenase from Sporolactobacillus inulinus (SiLDH) is employed, which demonstrates high (R)-selectivity. researchgate.net

This modular approach, combining a deaminase with stereocomplementary reductases, allows for the production of either enantiomer from the same starting material. researchgate.net Further context on the biological relevance of such enzymes comes from studies in chicks, which identified distinct enzymes for the metabolism of the D- and L-isomers of this compound: a mitochondrial D-2-hydroxy acid dehydrogenase for the D-isomer and an L-2-hydroxy acid oxidase for the L-isomer. nih.gov

Enzymatic Cascade for Stereoselective Synthesis of this compound researchgate.net
ModuleEnzymeReactionSubstrateProductConversion/e.e.
Basic ModuleL-amino acid deaminase (L-AAD)DeaminationL-methionineα-keto-γ-methylthiobutyric acid (KMTB)>99% Conversion
Extender Module (S)Carbonyl Reductase (CmCR)Asymmetric ReductionKMTB(S)-2-Hydroxy-3-(methylsulfanyl)butanoic acid>99% e.e.
Extender Module (R)Lactate Dehydrogenase (SiLDH)Asymmetric ReductionKMTB(R)-2-Hydroxy-3-(methylsulfanyl)butanoic acid>99% e.e.

Biocatalytic Strategies for Asymmetric Carbon-Carbon and Carbon-Sulfur Bond Formation

While the reduction of KMTB is a key step, biocatalysis can also be envisioned for the formation of the carbon skeleton and the introduction of the methylsulfanyl group. Biocatalytic C-C bond formation is a rapidly advancing field, with enzymes like aldolases being used to create new carbon frameworks. mdpi.comnih.gov For instance, a class II aldolase (B8822740), 2-keto-3-deoxy-L-rhamnonate aldolase (YfaU), can catalyze the reaction between pyruvate (B1213749) and formaldehyde, demonstrating the potential for enzymatic C-C bond formation in the synthesis of hydroxy acids. mdpi.com

The formation of the C-S bond, however, is less commonly addressed by biocatalysis in synthetic routes. Most industrial syntheses form this bond through chemical means, such as the addition of methyl mercaptan to a precursor like acrolein or 2-hydroxy-3-butenoic acid. google.comwikipedia.org Future work in synthetic biology could focus on discovering or engineering enzymes capable of catalyzing the asymmetric addition of a sulfur nucleophile to a suitable carbon backbone to generate chiral thioethers directly.

Stereoselective Organic Synthesis Routes for this compound

Parallel to biocatalytic methods, stereoselective organic synthesis provides robust and scalable routes to enantiopure compounds. These strategies rely on chiral auxiliaries, asymmetric catalysis, or chiral reagents to control the stereochemical outcome of reactions.

Chiral Auxiliary-Mediated Synthesis of Enantiopure Intermediates

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent reaction to occur with high diastereoselectivity. nih.gov After the desired stereocenter is set, the auxiliary is removed, yielding an enantiomerically enriched product. Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in stereoselective alkylation and aldol (B89426) reactions. nih.gov

While a specific application for the synthesis of this compound is not prominently documented, this methodology has been successfully applied to structurally similar α-hydroxy acids. For example, the stereoselective synthesis of (R)-2-aryl-2-hydroxybutanoic acids was achieved using (−)-(1R,2S,5R)-menthol as a chiral auxiliary. chromatographyonline.com In this process, a menthyl arylglyoxylate intermediate undergoes a diastereoselective addition of diethylzinc, followed by hydrolysis to yield the final product with high optical purity. chromatographyonline.com This approach serves as a blueprint for a potential synthesis of the target molecule.

Analogous Chiral Auxiliary-Mediated Synthesis of (R)-2-Aryl-2-hydroxybutanoic Acids chromatographyonline.com
Chiral AuxiliaryReactionKey IntermediateYieldDiastereomeric Excess (d.e.)
(-)-MenthylAddition of Et₂Zn(R)-Menthyl 2-aryl-2-hydroxybutanoateGoodup to 95%

Asymmetric Catalysis in Hydroxylation and Sulfide Functionalization

Asymmetric catalysis involves using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This is a highly efficient strategy for creating stereocenters.

Sulfide Functionalization: The industrial synthesis of racemic this compound often involves the free-radical addition of methyl mercaptan to an unsaturated precursor like methyl 2-hydroxy-3-butenoate. google.com To render this C-S bond formation stereoselective, a chiral catalyst would be required to control the facial selectivity of the addition to the double bond.

Hydroxylation: Asymmetric hydroxylation is a powerful tool for installing a chiral hydroxyl group. The Sharpless asymmetric dihydroxylation, for example, uses osmium tetroxide in the presence of a chiral ligand (derived from dihydroquinine or dihydroquinidine) to convert olefins into chiral diols with very high enantioselectivity. nih.gov A plausible synthetic route could involve the asymmetric dihydroxylation of an alkene precursor containing the methylsulfanyl group, followed by selective manipulation of the resulting diol to yield the final α-hydroxy acid structure. The successful synthesis of four distinct stereoisomers of a complex chromane (B1220400) natural product utilized Sharpless asymmetric dihydroxylation as the key stereocenter-forming step, highlighting the power of this method. nih.gov

Diastereoselective Approaches Utilizing Chiral Reagents

This strategy involves using a stoichiometric amount of a chiral reagent to convert a prochiral substrate into a chiral product. The stereochemical information is transferred from the reagent to the product during the reaction.

A key intermediate in several synthetic pathways to this compound is the corresponding α-keto acid, KMTB. researchgate.net The stereoselective reduction of this ketone is a critical step. While enzymes are used for this in chemoenzymatic routes, chiral reducing agents could be employed in a purely organic synthesis approach. Reagents such as those derived from boron or aluminum containing chiral ligands (e.g., B-Chlorodiisopinocampheylborane, "Alpine Borane") are known to reduce prochiral ketones to chiral alcohols with varying degrees of enantioselectivity.

Furthermore, if a precursor already contains a stereocenter, the introduction of the second stereocenter at the C2 position can be controlled through diastereoselection. For instance, the addition of a nucleophile to a chiral aldehyde can be highly diastereoselective, a principle used in the synthesis of various amino- and hydroxy-acid derivatives. nih.gov

Diversification of Precursor Molecules in Academic Synthesis Strategies

Academic research has been pivotal in exploring a wide array of precursor molecules for the synthesis of this compound and its stereoisomers, moving beyond the conventional industrial feedstocks. These investigations aim to enhance synthetic flexibility, improve yields, and in some cases, introduce chirality early in the synthetic sequence.

A significant area of research has focused on the use of non-conjugated olefinic substrates. For instance, a process has been developed for the free-radical addition of methyl mercaptan to substrates like esters of 2-hydroxy-3-butenoic acid, 2-hydroxy-3-butenamide, and 2-acyloxy-3-butenenitrile. google.com This method allows for the formation of the core structure of the target molecule, which can then be hydrolyzed to yield this compound. google.com The use of ultraviolet light can be employed to initiate this free-radical addition. google.com

Another innovative approach involves a two-stage hybrid process. era-learn.eu This strategy begins with the fermentative production of (L)-2,4-dihydroxybutyric acid (DHB) from glucose. era-learn.eu The biologically produced DHB is then chemically converted to α-hydroxy-γ-butyrolactone, which subsequently reacts with methanethiol (B179389) to furnish the final product. era-learn.eu This chemo-enzymatic route bypasses some of the more hazardous chemicals used in traditional synthesis and utilizes a renewable starting material. era-learn.eu

The table below summarizes various precursor molecules investigated in academic synthetic strategies for this compound.

Precursor MoleculeSynthetic StrategyKey Features
Esters of 2-hydroxy-3-butenoic acidFree-radical addition of methyl mercaptan followed by hydrolysis. google.comUtilizes a non-conjugated olefinic substrate. google.com
2-Hydroxy-3-butenamideFree-radical addition of methyl mercaptan followed by hydrolysis. google.comAlternative non-conjugated olefinic precursor. google.com
2-Acyloxy-3-butenenitrileFree-radical addition of methyl mercaptan followed by hydrolysis. google.comProvides another route from a nitrile-containing precursor. google.com
(L)-2,4-dihydroxybutyric acid (DHB)Fermentative production from glucose followed by chemical conversion. era-learn.euA bio-based precursor enabling a hybrid chemo-enzymatic process. era-learn.eu
Acrolein CyanohydrinReaction with methanethiol to form 2-hydroxy-4-(methylthio)butanenitrile. rsc.orgAvoids the formation of the highly toxic and volatile intermediate 3-(methylthio)propanal. rsc.org

These diversified approaches not only showcase the ingenuity of synthetic chemistry but also open up new avenues for the production of this compound with potentially improved economic and environmental profiles.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is a critical step towards a more sustainable chemical industry. rsc.org The traditional synthesis relies on petroleum-derived feedstocks like propene and involves hazardous reagents such as acrolein and cyanide. rsc.orgrsc.org Modern research endeavors are actively seeking to replace these with safer and renewable alternatives.

A major focus of green synthesis is the utilization of bio-based feedstocks. nih.gov Glycerol, a byproduct of biodiesel production, has emerged as a promising renewable source for the synthesis of acrolein, a key intermediate. rsc.orgrsc.org This approach helps to valorize a waste stream from another industrial process, contributing to a circular economy. rsc.org Similarly, the use of sugars, such as glucose, as a starting material for fermentation processes to produce precursors like (L)-2,4-dihydroxybutyric acid represents a significant shift away from fossil fuels. nih.govera-learn.eu

Enzymatic and biocatalytic methods are at the forefront of green synthesis strategies for this compound. These methods offer high selectivity and operate under mild reaction conditions, reducing energy consumption and waste generation. For example, enzymes like papain have been used for the synthesis of co-oligomers of L-methionine and its hydroxy analogue. nih.gov Furthermore, a two-step biocatalytic process has been developed for the synthesis of the methionine-hydroxy-analog from 3-(methylthio)propanal, employing a decarboxylase and an alcohol dehydrogenase. google.com This enzymatic cascade demonstrates the potential to replace harsh chemical steps with more environmentally friendly biological transformations.

The development of hybrid processes that combine fermentation and chemical catalysis is another key aspect of sustainable synthesis. nih.gov A notable example is the production of 2,4-dihydroxybutyric acid through sugar fermentation, followed by its chemo-catalytic conversion to the final hydroxy methionine analogue. nih.gov This strategy leverages the efficiency of biological systems to create complex chiral molecules from simple sugars, while still utilizing efficient chemical transformations for the final steps.

The table below highlights some of the green chemistry approaches being explored for the synthesis of this compound.

Green Chemistry PrincipleApplication in SynthesisAdvantages
Use of Renewable FeedstocksSynthesis of acrolein from bio-based glycerol. rsc.orgrsc.orgReduces dependence on fossil fuels and utilizes a waste byproduct. rsc.org
Fermentative production of (L)-2,4-dihydroxybutyric acid from sugars. era-learn.euEmploys a renewable carbon source for a key precursor. era-learn.eu
Enzymatic CatalysisUse of enzymes like papain for oligomer synthesis. nih.govHigh selectivity, mild reaction conditions, and reduced waste. nih.gov
Two-step biocatalytic synthesis using a decarboxylase and an alcohol dehydrogenase. google.comReplaces harsh chemical reagents with biocatalysts. google.com
Atom EconomyAvoiding the use of cyanide in some routes. rsc.orgEliminates the formation of toxic byproducts and improves process safety. rsc.org
Hybrid ProcessesCombination of fermentation and chemo-catalysis. nih.govIntegrates the benefits of both biological and chemical synthesis for an efficient overall process. nih.gov

These advancements underscore a paradigm shift in the chemical manufacturing of bulk chemicals like this compound, paving the way for more sustainable and environmentally responsible production in the future.

Biosynthesis and Metabolic Pathways of 2 Hydroxy 3 Methylsulfanyl Butanoic Acid

Elucidation of Biological Precursor Molecules and Metabolic Intermediates

Currently, there is no available scientific literature that identifies the specific biological precursor molecules or the metabolic intermediates involved in a biosynthetic pathway for 2-Hydroxy-3-(methylsulfanyl)butanoic acid.

Enzymatic Mechanisms Governing this compound Biosynthesis

Characterization of Key Biosynthetic Enzymes Involved in Carbon Skeleton and Sulfur Incorporation

Information regarding the key enzymes responsible for constructing the carbon backbone and incorporating the methylsulfanyl group in this compound is not present in the available scientific research.

Stereochemical Control in Biosynthetic Reaction Sequences

There is no data available concerning the stereospecificity of any potential biosynthetic reactions leading to the formation of this compound.

Gene Expression and Regulation of Biosynthetic Pathway Enzymes

The genes encoding for any enzymes involved in a potential biosynthetic pathway for this compound, and the regulation of their expression, have not been identified or characterized in the scientific literature.

Degradation Pathways and Catabolism of this compound

Identification and Functional Characterization of Catabolic Enzymes

There is no information available in the scientific literature detailing the degradation pathways, catabolic enzymes, or the metabolic breakdown products of this compound.

Metabolic Flux Analysis within Degradation Pathways

Metabolic flux analysis provides a quantitative understanding of the rate of turnover of metabolites through a metabolic pathway. For this compound (HMTBa), the primary degradation pathway involves its conversion to L-methionine. mdpi.com This conversion is a stereospecific process. Both the D- and L-isomers of HMTBa are first oxidized to form the intermediate compound 2-oxo-4-(methylthio)butanoic acid, also known as keto-methionine. nih.gov Subsequently, keto-methionine is transaminated to yield L-methionine. chromatographyonline.com

In ruminants, the supplementation of HMTBa has been shown to influence the metabolic flux of other pathways. For instance, in finishing beef cattle, dietary supplementation with the isopropyl ester of HMTBa led to higher abundances of pathways related to the biosynthesis of valine, leucine, and isoleucine, as well as cysteine and methionine metabolism in the rumen. frontiersin.org Conversely, the degradation pathways for valine, leucine, and isoleucine were observed to have a lower abundance. frontiersin.org

While the general pathway of HMTBa degradation is established, detailed quantitative data on the metabolic flux, such as the specific rates of conversion under different physiological conditions, are not extensively documented in the available literature. The complexity of metabolic networks and the interplay of various factors make precise quantification challenging.

Comparative Biochemical Studies of this compound Metabolism Across Diverse Organisms

The metabolism of this compound exhibits notable differences across various organisms.

Animals:

In avian species such as chicks, the conversion of HMTBa to L-methionine is a well-documented, stereospecific process. nih.gov Chick liver homogenates have been shown to catalyze the oxidation of HMTBa to keto-methionine. nih.gov In rats, the conversion to methionine requires a flavine coenzyme and glutamine, with the kidney showing greater conversion activity per gram of tissue than the liver, brain, small intestine, or muscle. nih.gov However, on a total organ basis, the liver is the most significant site of conversion. nih.gov

In ruminants, such as dairy cows and beef cattle, a portion of HMTBa escapes ruminal degradation and is absorbed and metabolized to methionine in the liver. mdpi.comfrontiersin.org The remaining HMTBa is utilized by rumen microorganisms. frontiersin.org Supplementation with HMTBa can lead to an increase in microbial protein synthesis and alter the fermentation product profile in the rumen. mdpi.com

Bacteria:

The interaction of this compound with bacteria appears to be primarily characterized by its antimicrobial properties rather than its use as a primary metabolic substrate by the bacteria themselves. Studies have shown that HMTBa can be effective in reducing populations of pathogenic bacteria such as Salmonella and Escherichia coli. mdpi.com This effect is attributed to its acidic nature, which can disrupt the cellular functions of these microorganisms.

Plants:

The presence of this compound has been reported in Arabidopsis thaliana. nih.gov However, detailed studies on its specific metabolic pathways and physiological role in plants are limited. Plants are known to have complex metabolic pathways for various 2-hydroxy acids, which play integral roles in primary metabolism. nih.gov It is plausible that HMTBa could intersect with these existing pathways, but further research is needed to elucidate its specific metabolic fate in the plant kingdom.

Yeast:

There is a lack of specific research on the metabolism of this compound in yeast, such as Saccharomyces cerevisiae. While yeast possesses diverse metabolic capabilities, the specific enzymes and pathways for the degradation or utilization of this particular compound have not been characterized.

The following table provides a comparative overview of the key aspects of this compound metabolism in different organisms based on available research.

Organism TypeKey Metabolic FeaturesResearch Findings
Animals (Avian) Stereospecific conversion to L-methionine via keto-methionine. nih.govChick liver enzymes catalyze the oxidation of HMTBa. nih.gov
Animals (Ruminant) Partial ruminal degradation and subsequent hepatic conversion to methionine. mdpi.comfrontiersin.orgInfluences microbial protein synthesis and rumen fermentation. mdpi.com
Bacteria Primarily exhibits antimicrobial activity. mdpi.comEffective against pathogens like Salmonella and E. coli. mdpi.com
Plants Presence detected in Arabidopsis thaliana, but metabolic role is unclear. nih.govGeneral metabolism of 2-hydroxy acids is known to be significant in plants. nih.gov
Yeast Metabolism of this specific compound is not well-documented.No specific pathways have been identified in common research models like S. cerevisiae.

Isotopic Labeling Studies to Trace Metabolic Fates and Fluxes

Isotopic labeling is a powerful technique to trace the metabolic journey of a compound within an organism. Several studies have utilized this approach to understand the fate and flux of this compound.

A study using [methyl-¹⁴C]-5'-methylthioadenosine ([methyl-¹⁴C]MTA) in chick liver enzymes demonstrated that radiolabeled HMTBa and keto-methionine were synthesized during the conversion of MTA to L-methionine. nih.gov This finding was crucial as it indicated that HMTBa is a naturally occurring intermediate in the synthesis of L-methionine in chicks. nih.gov The specific radioactivities of the labeled compounds further showed that HMTBa is not synthesized from keto-methionine in this pathway. nih.gov

These isotopic tracer studies have been instrumental in confirming the metabolic pathways of this compound and quantifying its contribution to methionine metabolism in animals.

The table below summarizes key findings from isotopic labeling studies on this compound.

Isotopic LabelOrganismKey FindingsReference
[methyl-¹⁴C]MTAChickDemonstrated that HMTBa is a natural precursor to L-methionine. nih.gov nih.gov
¹³C-labeled HMTBaDairy CowQuantified the conversion of HMTBa to methionine and its contribution to plasma methionine flux. chromatographyonline.comresearchgate.net chromatographyonline.comresearchgate.net

Enzymological Investigations and Biochemical Interplay of 2 Hydroxy 3 Methylsulfanyl Butanoic Acid

Kinetic Characterization of Enzymes Interacting with 2-Hydroxy-3-(methylsulfanyl)butanoic acid

The kinetic characterization of enzymes is fundamental to understanding their function. This involves measuring the rates of enzyme-catalyzed reactions to determine key parameters that describe how an enzyme binds its substrate and converts it into a product.

Determination of Substrate Specificity, Enantioselectivity, and Affinity

To date, no specific enzymes have been identified or characterized that utilize this compound as a primary substrate. Consequently, there are no published studies determining the substrate specificity, enantioselectivity, or affinity (typically represented by the Michaelis constant, K_m) of any enzyme for this compound.

For a hypothetical enzyme, these properties would be determined using established biochemical assays. Researchers would expose the enzyme to a range of potential substrates, including the D- and L-enantiomers of this compound, to observe reaction rates. Affinity would be determined by measuring the reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Mechanisms of Enzyme Inhibition and Allosteric Activation

There is no available research describing this compound acting as an inhibitor or an allosteric activator of any known enzyme.

Investigating such roles would involve kinetic studies in the presence of the compound while an enzyme is acting upon its known substrate. Different patterns of inhibition (competitive, non-competitive, uncompetitive) or activation would be elucidated by analyzing changes in the enzyme's K_m and maximum velocity (V_max).

Structural Biology of this compound-Related Enzymes

Structural biology provides a three-dimensional view of enzyme-substrate complexes, offering insights into the molecular basis of catalysis and specificity.

X-ray Crystallography and Cryo-Electron Microscopy Studies of Enzyme Complexes

No X-ray crystallography or cryo-electron microscopy (cryo-EM) structures have been published for any enzyme in complex with this compound. Such studies would be contingent on first identifying a relevant enzyme and then successfully co-crystallizing it with the compound or analyzing the complex using cryo-EM.

Site-Directed Mutagenesis and Structure-Function Relationship Analysis

Site-directed mutagenesis is a technique used to probe the function of specific amino acid residues within an enzyme's active site. As no enzymes have been identified that act on or are inhibited by this compound, no site-directed mutagenesis studies have been performed in this context. Such research would follow the identification and structural determination of a relevant enzyme to explore and engineer its substrate specificity or catalytic mechanism.

Mechanistic Studies of Biotransformations Involving this compound

The biotransformation of a compound describes the series of enzymatic modifications it undergoes within a biological system. For the related compound HMTBA, these pathways are known to involve stereospecific oxidation by enzymes such as L-2-hydroxy acid oxidase and D-2-hydroxy acid dehydrogenase to form an intermediate that is then transaminated to L-methionine. nih.govresearchgate.net

However, there are no published mechanistic studies detailing the specific biotransformation pathways for this compound in any organism. Research in this area would first require demonstrating that the compound is metabolized, followed by identifying the intermediate products and the enzymes responsible for the conversions.

Data Tables

Due to the absence of specific experimental data for this compound in the scientific literature, no data tables for kinetic parameters, enzyme inhibition, or structural details can be generated.

Spectroscopic Probing of Reaction Intermediates and Transition States

Direct spectroscopic studies to probe the reaction intermediates and transition states involved in the enzymatic transformation of this compound have not been reported in the existing scientific literature. However, based on the metabolism of similar α-hydroxy acids, it is plausible that its primary metabolic fate would be oxidation to the corresponding α-keto acid, 2-oxo-3-(methylsulfanyl)butanoic acid.

Spectroscopic techniques that would be invaluable for such investigations include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR could be employed to identify and characterize the substrate, any enzyme-bound intermediates, and the final product. Techniques such as saturation transfer difference (STD) NMR could elucidate the binding epitope of the substrate to a putative dehydrogenase.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be crucial for identifying the mass of the substrate, intermediates, and products. Tandem MS (MS/MS) could further provide structural information on these molecules. chromatographyonline.com

X-ray Crystallography: Co-crystallization of this compound with a suitable enzyme, such as a hydroxy acid dehydrogenase, could provide a static picture of the substrate in the active site, offering insights into the pre-reaction state.

Stopped-Flow Spectroscopy: This rapid kinetics technique, often coupled with UV-Vis or fluorescence spectroscopy, could be used to monitor pre-steady-state kinetics, potentially trapping and characterizing transient intermediates in the enzymatic reaction.

Without experimental data, the specific characteristics of any reaction intermediates remain speculative.

Computational Chemistry and Quantum Mechanical Calculations of Reaction Pathways

There is a notable absence of published computational chemistry or quantum mechanical (QM) studies specifically modeling the reaction pathways of this compound. Such studies are powerful tools for elucidating enzymatic mechanisms, predicting reaction energetics, and characterizing the geometries of transition states.

Should such research be undertaken, a typical workflow would involve:

Homology Modeling: In the absence of a crystal structure of an enzyme known to act on this compound, a homology model could be built based on the known structures of enzymes that process similar substrates (e.g., lactate (B86563) dehydrogenase, malate (B86768) dehydrogenase).

Molecular Docking: The substrate would be docked into the active site of the modeled enzyme to predict its binding orientation and key interactions with active site residues.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: To model the enzymatic reaction, a QM/MM approach would be employed. The substrate and key active site residues would be treated with a high level of QM theory, while the rest of the protein and solvent would be treated with a more computationally efficient molecular mechanics force field. This method would allow for the mapping of the potential energy surface of the reaction, identifying the transition state and calculating the activation energy.

A hypothetical reaction pathway would likely involve the transfer of a hydride from the C2 carbon of the substrate to a cofactor, facilitated by active site residues.

Table 1: Hypothetical Parameters for Computational Modeling of this compound Oxidation

ParameterHypothetical Value/MethodPurpose
SoftwareGaussian, ORCA, AMBERFor QM and MM calculations
QM MethodDensity Functional Theory (DFT)To accurately model electronic rearrangements
Basis Set6-31G** or higherTo describe the electron distribution
MM Force FieldAMBER, CHARMMTo model the protein and solvent environment
System Size~50,000 atomsA typical size for a solvated enzyme system

Cofactor Requirements and Their Mechanistic Roles in this compound Biotransformations

Specific cofactor requirements for the biotransformation of this compound have not been experimentally determined. However, by analogy to the enzymatic oxidation of other α-hydroxy acids, it is highly probable that this compound would be metabolized by a dehydrogenase requiring either nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or flavin adenine dinucleotide (FAD) as a cofactor.

The likely enzymatic conversion would be the oxidation of the 2-hydroxy group to a 2-oxo group. The specific cofactor would depend on the enzyme involved:

NAD⁺-Dependent Dehydrogenases: These enzymes typically catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the case of this compound, the reaction would be: this compound + NAD⁺ ⇌ 2-Oxo-3-(methylsulfanyl)butanoic acid + NADH + H⁺

The mechanistic role of NAD⁺ is to act as a hydride acceptor. The reaction generally proceeds via a concerted transfer of a proton to a basic residue in the enzyme's active site and a hydride ion (H⁻) to the C4 position of the nicotinamide ring of NAD⁺.

FAD-Dependent Oxidases/Dehydrogenases: These enzymes can also catalyze the oxidation of α-hydroxy acids. L-2-hydroxy acid oxidases, for example, are flavoenzymes that utilize FAD. nih.gov The reaction mechanism involves the transfer of two hydrogen atoms from the substrate to the isoalloxazine ring of FAD, reducing it to FADH₂. In the case of an oxidase, the FADH₂ is then re-oxidized by molecular oxygen, producing hydrogen peroxide. researchgate.net For a dehydrogenase, the reducing equivalents from FADH₂ are passed to an electron acceptor in the electron transport chain. maff.go.jp

Table 2: Putative Enzymes and Cofactors in the Biotransformation of this compound

Putative Enzyme ClassRequired CofactorMechanistic Role of CofactorPutative Product
Hydroxy Acid DehydrogenaseNAD⁺Hydride Acceptor2-Oxo-3-(methylsulfanyl)butanoic acid
Hydroxy Acid OxidaseFADHydrogen Acceptor2-Oxo-3-(methylsulfanyl)butanoic acid

Further research is necessary to identify the specific enzymes that metabolize this compound and to confirm their cofactor requirements and reaction mechanisms.

In-depth Analysis Reveals Scarcity of Research on this compound

A comprehensive review of available scientific literature indicates a significant lack of research on the specific chemical compound this compound, preventing a detailed analysis of its physiological and ecological roles. The vast majority of published studies focus on a different structural isomer, 2-Hydroxy-4-(methylthio)butanoic acid (HMTBa), a well-known methionine analogue used in animal nutrition.

Following a thorough search for data pertaining to the physiological and ecological roles of this compound, it has become evident that there is no substantive body of research on this specific molecule to fulfill the requested detailed article structure. The scientific community's attention has been overwhelmingly directed towards its isomer, HMTBa, which has the methylsulfanyl group attached to the fourth carbon of the butanoic acid chain, rather than the third.

This case of mistaken identity in chemical literature is not uncommon, but it presents a challenge when trying to delineate the specific biological functions of a lesser-studied compound. The requested article outline, focusing on occurrence in microbial, plant, and animal systems, its role as a metabolite, its connection to central metabolic pathways, and its potential as a signaling molecule, cannot be populated with scientifically accurate and verifiable information for this compound.

Information on the widely studied 2-Hydroxy-4-(methylthio)butanoic acid (HMTBa) is plentiful. It is recognized as a natural precursor in methionine biosynthesis in some organisms and is extensively used as a synthetic supplement in animal feed, particularly for poultry and ruminants iucr.orgcambridge.org. Research has delved into its metabolism, its effects on microbial populations in the gut, and its role in animal nutrition and health nih.govfrontiersin.orgmdpi.com. However, this extensive body of knowledge cannot be extrapolated to the 3-isomer, as small changes in molecular structure can lead to vastly different chemical properties and biological activities.

Attempts to find information on the synthesis, isolation, or biological function of this compound have not yielded relevant results within the specified contexts. Patent literature occasionally mentions similar structures as potential intermediates or byproducts in the synthesis of HMTBa, but does not provide data on their biological roles google.comgoogleapis.com.

Therefore, until dedicated research is conducted and published on this compound, its presence and function within biological and ecological systems remain unknown. It is crucial for the scientific community to be precise in the nomenclature of chemical compounds to avoid such conflation and to accurately attribute research findings to the correct molecule.

Physiological and Ecological Roles of 2 Hydroxy 3 Methylsulfanyl Butanoic Acid in Research Contexts

Contribution to Nutrient Cycling and Biogeochemical Processes in Research Models

2-Hydroxy-3-(methylsulfanyl)butanoic acid, more commonly referred to in scientific literature as 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), is an organosulfur compound that plays a significant role in specific biogeochemical pathways, most notably the global sulfur cycle. Its involvement is primarily understood through its role as an intermediate in the biosynthesis of dimethylsulfoniopropionate (DMSP), a key compound in marine environments. Furthermore, in the context of animal nutrition research, HMTBA and its derivatives have been shown to influence nutrient cycling within the specialized ecosystem of the ruminant digestive system.

Role in the Marine Sulfur Cycle

In marine ecosystems, HMTBA is a key intermediate in the transamination pathway of DMSP biosynthesis. DMSP is a significant secondary metabolite produced by marine phytoplankton and bacteria. The breakdown of DMSP is the primary natural source of the climate-active gas dimethyl sulfide (DMS), which plays a crucial role in cloud formation and the Earth's radiation budget.

The biosynthetic pathway involving HMTBA generally proceeds as follows:

The amino acid methionine undergoes transamination to form 4-methylthio-2-oxobutyrate (MTOB).

MTOB is then reduced to form 2-hydroxy-4-(methylthio)butanoic acid (HMTBA).

Subsequent enzymatic steps convert HMTBA into DMSP.

This pathway has been identified in various marine organisms, including heterotrophic bacteria, highlighting that DMSP production is not exclusive to photosynthetic eukaryotes. The presence of HMTBA in this pathway directly links it to the global sulfur cycle and the intricate network of microbial processes that govern the transformation of sulfur compounds in marine environments. The development of sensitive analytical methods has enabled the detection and quantification of HMTBA in seawater, confirming its presence and relevance in these ecosystems. spectroscopyonline.com While widespread data on its ambient concentrations in various marine provinces are still emerging, its role as a precursor to the abundant DMSP underscores its importance.

Influence on Ruminant Nitrogen and Carbon Cycling

In a different research context, derivatives of HMTBA, such as its isopropyl ester (HMBi), are used as a dietary supplement for ruminants like cattle, serving as a source of the essential amino acid methionine. Studies in this area have revealed that these compounds can significantly influence the microbial ecosystem of the rumen, thereby affecting local nutrient cycling, particularly of nitrogen and carbon.

When introduced into the rumen, HMBi is partially hydrolyzed to HMTBA, which can then be utilized by rumen microorganisms. Research has demonstrated that supplementation with HMBi can alter the composition and metabolic output of the ruminal and cecal microbiota. These changes have a direct impact on nutrient cycling within the animal.

Key research findings include:

Alteration of Volatile Fatty Acid (VFA) Production: Supplementation with HMTBA derivatives can change the profile of VFAs, which are the main energy source for ruminants. For instance, some studies have observed a decrease in the concentrations of propionate, isobutyrate, butyrate, isovalerate, and valerate in the cecum with increasing HMBi supplementation.

Modulation of Nitrogen Metabolism: HMTBA can influence how nitrogen is utilized by rumen microbes. Research has shown that increasing supplementation with HMTBA can decrease the proportion of bacterial nitrogen that is synthesized from ammonia. This suggests an alteration in the nitrogen assimilation pathways of the rumen microbiota.

Shifts in Microbial Populations: The introduction of HMTBA derivatives can lead to changes in the relative abundance of different bacterial phyla. For example, an increased ratio of Firmicutes to Bacteroidetes has been observed in both the rumen and cecum of beef cattle supplemented with HMBi. This shift in the microbial community structure is linked to improved growth performance and feed efficiency.

The following tables present data from a study on finishing beef cattle, illustrating the impact of HMBi supplementation on cecal VFA concentrations and the relative abundance of dominant bacterial phyla in the rumen.

Volatile Fatty AcidControl (0 g/day HMBi)Low Dose (15 g/day HMBi)High Dose (30 g/day HMBi)
Propionate (mmol/L)20.518.917.8
Isobutyrate (mmol/L)1.21.10.9
Butyrate (mmol/L)10.39.58.7
Isovalerate (mmol/L)2.11.91.6
Valerate (mmol/L)2.52.32.0
Bacterial PhylumControl (0 g/day HMBi)Low Dose (15 g/day HMBi)High Dose (30 g/day HMBi)
Firmicutes (%)55.257.859.1
Bacteroidetes (%)35.132.530.9
Proteobacteria (%)3.23.02.8

These findings from ruminant research models demonstrate that this compound and its derivatives can act as modulators of microbial communities, thereby influencing the localized cycling of key nutrients like carbon and nitrogen. While this research context is very different from its role in marine biogeochemistry, it provides valuable insights into the compound's biological activity and its potential to impact ecosystem functions at a microbial level.

Advanced Analytical Methodologies for Research on 2 Hydroxy 3 Methylsulfanyl Butanoic Acid

Stereoselective Chromatographic Techniques for Enantiomeric Separation and Quantification

The biological activities of chiral molecules are often enantiomer-specific. Consequently, the ability to separate and quantify the individual enantiomers of 2-Hydroxy-3-(methylsulfanyl)butanoic acid is paramount. Stereoselective chromatography is the cornerstone of this endeavor, offering powerful tools for resolving racemic mixtures.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the enantioselective separation of chiral compounds. csfarmacie.cz The direct approach, which involves the use of a Chiral Stationary Phase (CSP), is the most common and efficient method. chiralpedia.comchromatographyonline.com The development of a robust chiral HPLC method requires systematic screening of CSPs and mobile phase compositions to achieve optimal resolution between the enantiomers.

Chiral Stationary Phases (CSPs): A variety of CSPs are available, with polysaccharide-based and macrocyclic glycopeptide-based columns being particularly successful for a broad range of compounds. chromatographyonline.comsigmaaldrich.com For hydroxy acids like this compound, CSPs such as those based on cyclodextrins or macrocyclic antibiotics (e.g., Teicoplanin, Vancomycin) are often effective. csfarmacie.czsigmaaldrich.com These phases operate on the principle of forming transient, diastereomeric complexes with the analyte enantiomers, leading to differential retention times.

Mobile Phase Optimization: The choice of mobile phase is critical for achieving separation. Chiral HPLC can be performed in normal-phase, reversed-phase, or polar organic modes. chromatographyonline.comsigmaaldrich.com For reversed-phase separations, which are common for polar analytes, the mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sigmaaldrich.comchromatographyonline.com Adjusting the pH, buffer concentration, and organic modifier content can significantly impact selectivity and resolution. sigmaaldrich.com For instance, adding a small amount of acid (e.g., trifluoroacetic acid) can improve peak shape and retention for carboxylic acids. chromatographyonline.com

Research Findings: Method development often involves screening a set of complementary CSPs under various mobile phase conditions. For structurally related hydroxy acids, separations have been successfully achieved on macrocyclic glycopeptide columns (e.g., CHIROBIOTIC™ V) using polar ionic or reversed-phase modes. sigmaaldrich.com The elution order of the enantiomers can sometimes be reversed by changing the mobile phase or the specific CSP, providing another layer of analytical flexibility. sigmaaldrich.com

Table 1: Example of Chiral HPLC Method Parameters for Hydroxy Acid Separation

Parameter Condition Purpose
Column Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC™ R) Provides chiral recognition environment. sigmaaldrich.com
Mobile Phase Methanol/Acetic Acid/Triethylamine (B128534) (e.g., 100/0.1/0.1, v/v/v) Polar Ionic Mode for enhanced interaction. sigmaaldrich.com
Flow Rate 1.0 mL/min Standard analytical flow for optimal efficiency.
Temperature 25 °C Controlled temperature for reproducible retention. sigmaaldrich.com
Detection UV at 210 nm or Mass Spectrometry (MS) UV for general detection; MS for higher sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization Strategies

Gas Chromatography (GC) is another powerful technique for separating volatile compounds. For non-volatile analytes like this compound, chemical derivatization is necessary to increase volatility and thermal stability. When combined with mass spectrometry, GC-MS provides high sensitivity and structural information.

Chiral Derivatization: The indirect approach to chiral separation involves derivatizing the enantiomeric analyte with a single, pure enantiomer of a chiral derivatizing agent (CDA). chiralpedia.com This reaction converts the pair of enantiomers into a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. nih.gov For this compound, both the hydroxyl and carboxylic acid groups are available for derivatization. chiralpedia.com Common CDAs for this purpose include chiral alcohols or amines. For example, 2-hydroxy acids can be esterified with a chiral alcohol like (S)-(+)-3-methyl-2-butanol, followed by acylation of the hydroxyl group with an agent like trifluoroacetic anhydride. nih.gov

GC-MS Analysis: The resulting diastereomeric derivatives are then separated on a conventional achiral capillary column (e.g., DB-5 or DB-17) and detected by a mass spectrometer. nih.gov The separation efficiency depends on the choice of derivatizing agent and the GC conditions, such as the temperature program. nih.govnih.gov Mass spectrometry allows for selective monitoring of characteristic ions, enhancing sensitivity and confirming the identity of the eluted peaks.

Research Findings: A study on the enantiomeric separation of 18 different 2-hydroxy acids demonstrated the effectiveness of derivatization with (S)-(+)-3-methyl-2-butanol and trifluoroacetic anhydride. nih.gov The resulting diastereomers were well-resolved on both DB-5 and DB-17 columns, allowing for the determination of the absolute configuration of the acids in biological samples like urine. nih.gov Similar strategies have been applied to other hydroxy fatty acids and secondary amino acids, highlighting the broad applicability of this approach. nih.govnih.gov

Mass Spectrometry-Based Approaches for Quantitative and Qualitative Analysis in Complex Research Samples

Mass spectrometry (MS) is an indispensable tool in modern bioanalysis due to its high sensitivity, selectivity, and versatility. researchgate.netchimia.ch It is widely used for both identifying and quantifying molecules like this compound in complex biological matrices.

High-Resolution Mass Spectrometry for Metabolomic Profiling and Identification

Metabolomics studies aim to comprehensively profile all small molecules in a biological sample. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is a key technology in this field. semanticscholar.orgwaters.com

Accurate Mass Measurement: HRMS instruments (e.g., Orbitrap, FT-ICR-MS) provide highly accurate mass measurements (typically <5 ppm error). waters.comnih.gov This accuracy allows for the determination of the elemental composition of an unknown ion, which is a critical first step in its identification. semanticscholar.org For this compound (C₅H₁₀O₃S), the exact mass of its deprotonated ion [M-H]⁻ is 149.0296. HRMS can distinguish this ion from other ions with the same nominal mass but different elemental formulas.

Metabolomic Workflow: In a typical untargeted metabolomics workflow, samples are analyzed by LC-HRMS, and the resulting data is processed to detect metabolic features (characterized by retention time and accurate m/z). waters.com Statistical analysis reveals features that are significantly different between sample groups. The accurate mass of these features is then used to query metabolomics databases to generate putative identifications. nih.gov The identification can be further confirmed by comparing the fragmentation pattern (MS/MS spectrum) and retention time with that of an authentic chemical standard. waters.com

Isotope Dilution Mass Spectrometry for Absolute Quantification in Biological Matrices

For accurate and precise quantification, especially in complex matrices like plasma or tissue extracts, Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard. nih.govuab.cat

The Principle of IDMS: This technique involves adding a known amount of a stable isotope-labeled version of the analyte of interest (e.g., ¹³C- or ²H-labeled this compound) to the sample as an internal standard. nih.gov This "heavy" standard is chemically identical to the endogenous "light" analyte and thus behaves identically during sample preparation, extraction, and chromatographic separation. uab.cat Any sample loss or matrix effects will affect both the analyte and the internal standard equally. rsc.org

Quantification: The quantification is based on measuring the ratio of the mass spectrometric signal of the endogenous analyte to that of the isotope-labeled internal standard. nih.gov This ratio is then compared to a calibration curve prepared with known amounts of the analyte and a fixed amount of the internal standard. This approach corrects for variations in instrument response and sample workup, leading to highly accurate and precise results. rsc.org IDMS is often performed using tandem mass spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity. chromatographyonline.com

Table 2: Comparison of MS Techniques for Analysis of this compound

Technique Primary Application Key Advantage Typical Internal Standard
High-Resolution MS Metabolomics, Identification High mass accuracy for elemental composition determination. semanticscholar.orgwaters.com Not required for identification.
Isotope Dilution MS/MS Absolute Quantification High accuracy and precision by correcting for matrix effects and sample loss. nih.gov Stable isotope-labeled analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and connectivity of atoms within a molecule. semanticscholar.org It is invaluable for the unambiguous structural confirmation of analytes like this compound and for studying their interactions and reaction mechanisms.

Structural Confirmation: One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental structural information. mdpi.com The chemical shifts, signal multiplicities (splitting patterns), and integration values in a ¹H NMR spectrum reveal the types of protons and their neighboring atoms. semanticscholar.org For this compound, specific signals would correspond to the methyl protons of the methylsulfanyl group, the methine protons at C2 and C3, and the methyl protons at C4.

Advanced NMR Techniques: Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the complete bonding framework of the molecule. mdpi.com

COSY identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC correlates protons directly to the carbons they are attached to.

HMBC shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton.

These experiments together allow for the complete and unambiguous assignment of all ¹H and ¹³C signals, confirming the structure of this compound. Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry of the molecule by measuring through-space interactions between protons. semanticscholar.org

Table 3: List of Compounds

Compound Name
This compound
Acetonitrile
Carbon-13
Deuterium
Methanol
Teicoplanin
Trifluoroacetic acid

Two-Dimensional NMR Techniques for Complex Mixture Analysis and Connectivity Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While one-dimensional (1D) NMR provides essential information, complex biological mixtures often result in spectra with significant signal overlap, making unambiguous assignment nearly impossible. researchgate.netmdpi.com Two-dimensional (2D) NMR spectroscopy addresses this challenge by spreading spectral information across a second frequency dimension, revealing correlations between nuclei and providing a clear map of molecular connectivity. ox.ac.uknih.gov For a molecule like this compound, a combination of 2D NMR experiments is essential for its unequivocal identification and characterization within a complex matrix, such as a cell extract or culture medium.

Key 2D NMR experiments for analyzing this compound include:

¹H-¹H COSY (Correlation Spectroscopy): This is one of the most widely used 2D NMR experiments for identifying proton-proton coupling networks. ox.ac.uk It provides cross-peaks between protons that are scalar-coupled, typically over two or three bonds. For this compound, a COSY spectrum would be critical in establishing the connectivity of the butanoic acid backbone by showing a correlation between the proton on carbon-2 (H-2) and the proton on carbon-3 (H-3).

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached. ox.ac.uk It is exceptionally useful for resolving overlapping proton signals by utilizing the typically larger chemical shift dispersion of ¹³C nuclei. ox.ac.uk In the context of this compound, the HSQC spectrum would show distinct correlation peaks linking H-2 to C-2, H-3 to C-3, the methyl protons to C-4, and the S-methyl protons to the sulfur-bound methyl carbon.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is invaluable for piecing together different fragments of a molecule. For instance, it could show a correlation from the protons of the C-4 methyl group to C-3 and C-2, and from the S-methyl protons to C-3, confirming the position of the methylsulfanyl group. Crucially, it would also show correlations from H-2 and H-3 to the carbonyl carbon (C-1) of the carboxylic acid group, which has no attached protons.

TOCSY (Total Correlation Spectroscopy): This technique establishes correlations between all protons within a given spin system, not just those that are directly coupled. nih.gov For the target compound, a TOCSY experiment could highlight the entire H-2/H-3/H-4 spin system from a single, well-resolved resonance.

The combination of these techniques allows for a comprehensive and unambiguous assignment of all proton and carbon signals, even in a crowded spectrum, thereby confirming the precise structure and connectivity of this compound. researchgate.net

Table 1: Expected 2D NMR Correlations for this compound

< table> < tr> < th>Experiment< /th> < th>Correlating Nuclei< /th> < th>Expected Key Correlations< /th> < th>Information Gained< /th> < /tr> < tr> < td>¹H-¹H COSY< /td> < td>¹H ↔ ¹H (2-3 bonds)< /td> < td>H-2 ↔ H-3; H-3 ↔ H-4 (methyl protons)< /td> < td>Confirms the C2-C3-C4 backbone connectivity.< /td> < /tr> < tr> < td>¹H-¹³C HSQC< /td> < td>¹H ↔ ¹³C (1 bond)< /td> < td>H-2 ↔ C-2; H-3 ↔ C-3; H-4 ↔ C-4; S-CH₃ ↔ S-CH₃< /td> < td>Assigns protons to their directly attached carbons.< /td> < /tr> < tr> < td>¹H-¹³C HMBC< /td> < td>¹H ↔ ¹³C (2-3 bonds)< /td> < td>H-2 ↔ C-1, C-3, C-4; H-3 ↔ C-1, C-2, C-4, S-CH₃; S-CH₃ ↔ C-3< /td> < td>Connects molecular fragments and confirms the positions of the carboxyl and methylsulfanyl groups.< /td> < /tr> < /table>

Isotopic Enrichment and Advanced NMR for Metabolic Tracing and Conformational Analysis

Isotopic enrichment involves introducing atoms with non-natural isotopic abundances (e.g., ¹³C, ¹⁵N, ²H) into a molecule to trace its metabolic fate and investigate pathway dynamics. springernature.comnih.gov NMR spectroscopy, in conjunction with mass spectrometry, is a primary tool for analyzing the incorporation of these stable isotopes into metabolites. nih.gov

Metabolic Tracing: By synthesizing this compound with isotopic labels at specific positions (e.g., uniformly ¹³C-labeled or specifically labeled at C-1), researchers can track its journey through biological systems. For example, studies on the related isomer, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), have utilized ¹³C-labeling to track its absorption and conversion to methionine in dairy cows. researchgate.net Similarly, introducing labeled this compound to a cell culture would allow for the monitoring of its uptake and subsequent conversion into other molecules. NMR and mass spectrometry can then identify which downstream metabolites become labeled, providing definitive evidence of specific metabolic pathways. springernature.com For instance, the appearance of a ¹³C label in methionine pools after administration of ¹³C-labeled this compound would confirm its role as a methionine precursor. This approach can elucidate not only the pathways involved but also the relative rates (flux) of these transformations. nih.gov

Conformational Analysis: The three-dimensional shape (conformation) of a molecule is critical to its biological activity, influencing how it interacts with enzymes and transporters. Advanced NMR techniques can provide detailed insight into the solution-state conformation of flexible molecules like this compound.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect correlations between protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. By analyzing the intensity of NOE cross-peaks, it is possible to calculate distances between protons and thus determine the molecule's preferred 3D conformation in solution.

J-Coupling Analysis: The magnitude of the scalar coupling constant (³J) between vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them, as described by the Karplus equation. Precise measurement of these couplings can provide valuable constraints for conformational modeling.

While a crystal structure for the related isomer (R,S)-2-hydroxy-4-(methylsulfanyl)butanoic acid exists, providing solid-state conformational data, solution-phase NMR studies are necessary to understand its structure and dynamics in a more biologically relevant environment. nih.gov

In Situ and Real-Time Monitoring Techniques for Biological Processes Involving the Compound

Monitoring the concentration and transformation of this compound directly within a living system (in situ) or as a biological process unfolds (real-time) presents significant analytical challenges but offers unparalleled insight. While direct real-time NMR of metabolic processes in whole organisms is often limited by sensitivity and resolution, other powerful techniques can be employed.

A primary approach involves coupling a sampling method with a highly sensitive analytical instrument. Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem MS (MS/MS), stands out for its selectivity and sensitivity in quantifying small molecules in complex biological matrices. chromatographyonline.com For example, validated LC-ESI-MS/MS (Electrospray Ionization) methods have been developed for the precise determination of the related compound HMTBA in bovine serum and seawater. researchgate.netchromatographyonline.com In these methods, the parent ion (m/z 149 for the deprotonated molecule) is selected and fragmented, and a specific fragment ion (e.g., m/z 101) is monitored for highly selective quantification. chromatographyonline.com

Table 2: Comparison of Monitoring Techniques

< table> < tr> < th>Technique< /th> < th>Principle< /th> < th>Advantages< /th> < th>Limitations< /th> < th>Applicability to the Compound< /th> < /tr> < tr> < td>LC-MS/MS< /td> < td>Chromatographic separation followed by mass-based detection and fragmentation.< /td> < td>High sensitivity and selectivity; excellent for complex matrices like blood plasma. chromatographyonline.com< /td> < td>Requires sample extraction; not truly real-time (discrete time points).< /td> < td>Ideal for quantifying levels in blood, urine, or cell culture media over time.< /td> < /tr> < tr> < td>Microdialysis-Coupled Analysis< /td> < td>A probe with a semi-permeable membrane is inserted into tissue; analytes diffuse into a perfusate which is collected and analyzed (e.g., by LC-MS).< /td> < td>Provides near real-time data from specific tissues; minimally invasive.< /td> < td>Complex setup; recovery rates can vary; potential for tissue disruption.< /td> < td>Could be used to monitor local concentrations in the gut or liver during metabolic studies.< /td> < /tr> < tr> < td>In Vivo NMR Spectroscopy< /td> < td>Acquisition of NMR spectra directly from a living organism within a large-bore magnet.< /td> < td>Non-invasive; provides rich structural and quantitative information.< /td> < td>Low sensitivity (requires high concentrations); limited resolution.< /td> < td>Challenging for this specific compound unless concentrations are very high or isotopically enriched variants are used.< /td> < /tr> < /table>

By collecting samples at frequent intervals from a biological system—such as blood from an animal or media from a cell culture—and rapidly analyzing them with a technique like LC-MS/MS, a near-real-time profile of the compound's concentration can be constructed. This allows researchers to study its absorption, distribution, metabolism, and excretion (ADME) kinetics in response to various stimuli or conditions.

Development of Biosensors and Bioanalytical Tools for Research-Oriented Detection

The development of specific biosensors and bioanalytical tools for this compound would enable rapid, high-throughput, and potentially real-time detection for research purposes. A biosensor typically combines a biological recognition element (e.g., an enzyme or antibody) with a physicochemical transducer that converts the binding or reaction event into a measurable signal.

Enzyme-Based Biosensors: A promising strategy for a biosensor would be to leverage the enzymes involved in the compound's metabolism. It is known that the related HMTBA isomer is acted upon by stereospecific enzymes: L-2-hydroxy acid oxidase and D-2-hydroxy acid dehydrogenase. researchgate.net These enzymes convert the hydroxy acid to its corresponding keto acid. A biosensor could be constructed by immobilizing one of these enzymes onto an electrode surface.

The enzymatic reaction could be detected in several ways:

Amperometric Detection: The reaction catalyzed by L-2-hydroxy acid oxidase consumes oxygen and produces hydrogen peroxide. A biosensor could measure the decrease in local oxygen concentration or the increase in hydrogen peroxide via an electrochemical reaction at the electrode.

Potentiometric Detection: The conversion of the carboxylic acid could lead to a local pH change, which could be measured by a potentiometric sensor.

Bioanalytical Tools (Immunoassays): Another powerful research tool is the development of specific antibodies that recognize this compound. These antibodies could form the basis of a competitive Enzyme-Linked Immunosorbent Assay (ELISA). In this format, the compound in a sample would compete with a labeled version of the compound for binding to a limited number of antibody sites. The resulting signal would be inversely proportional to the concentration of the compound in the sample. ELISAs are well-suited for high-throughput screening of many samples, such as those from metabolic studies or process monitoring.

Table 3: Potential Biosensor and Bioanalytical Tool Designs

< table> < tr> < th>Tool< /th> < th>Biological Element< /th> < th>Transducer/Principle< /th> < th>Potential Signal< /th> < th>Application Focus< /th> < /tr> < tr> < td>Amperometric Biosensor< /td> < td>Immobilized L-2-hydroxy acid oxidase< /td> < td>Electrochemical< /td> < td>Change in current due to H₂O₂ production or O₂ consumption.< /td> < td>Real-time or rapid monitoring in liquid samples.< /td> < /tr> < tr> < td>Potentiometric Biosensor< /td> < td>Immobilized D-2-hydroxy acid dehydrogenase< /td> < td>Potentiometric< /td> < td>Change in voltage due to local pH shift.< /td> < td>Continuous monitoring in bioreactors or culture systems.< /td> < /tr> < tr> < td>ELISA< /td> < td>Specific monoclonal or polyclonal antibody< /td> < td>Optical (Colorimetric/Fluorometric)< /td> < td>Change in absorbance or fluorescence.< /td> < td>High-throughput screening of large numbers of discrete samples.< //td> < /tr> < /table>

While the development of these tools requires significant research effort in enzyme engineering and antibody production, their creation would substantially advance the study of this compound by providing tailored, efficient, and sensitive analytical solutions.

Stereochemical Investigations and Enantiomeric Specificity of 2 Hydroxy 3 Methylsulfanyl Butanoic Acid

Chiral Pool Synthesis of Individual Enantiomers for Research Applications

The synthesis of enantiomerically pure compounds is crucial for investigating the specific biological roles of each enantiomer. "Chiral pool synthesis" is a strategy that utilizes readily available, naturally occurring chiral molecules as starting materials. While specific examples of chiral pool synthesis for HMB from common starting materials like carbohydrates or most amino acids are not extensively detailed in publicly available literature, the principles of this approach are well-established and applicable.

A prominent method for obtaining enantiopure HMB for research purposes involves biocatalysis, which can be considered a form of chiral pool synthesis when starting with a natural chiral molecule. For instance, a multi-enzyme cascade has been designed to produce either (R)- or (S)-HMB with high enantiomeric purity. This process starts with L-methionine, a naturally abundant chiral amino acid. The first step involves the conversion of L-methionine to its corresponding α-keto acid, 2-keto-4-(methylthio)butanoic acid (KMTB), through the action of an L-amino acid deaminase. Subsequently, KMTB is stereoselectively reduced to either (R)-HMB or (S)-HMB using an engineered (R)- or (S)-2-hydroxy acid dehydrogenase, respectively. This biocatalytic route provides a direct and highly specific method for generating the individual enantiomers of HMB for detailed research applications.

Another approach to synthesizing chiral α-hydroxy acids involves the hydrolysis of α-halocarboxylic acids or the hydration of unsaturated acids, though achieving high enantioselectivity often requires chiral catalysts or resolving agents. wikipedia.org The commercial production of racemic HMB often involves the conjugate addition of methanethiol (B179389) to acrolein, followed by the formation and subsequent hydrolysis of the cyanohydrin. wikipedia.org To obtain individual enantiomers from this racemic mixture, classical resolution techniques involving the formation of diastereomeric salts with a chiral resolving agent could be employed, followed by separation and recovery of the pure enantiomers.

Diastereomeric Recognition and Enantioselective Catalysis in Enzymatic Reactions

Enzymes, being chiral macromolecules, often exhibit a high degree of stereoselectivity, preferentially binding and acting upon one enantiomer over the other. This enantioselectivity is a cornerstone of the biological utilization of HMB.

The metabolic conversion of the racemic DL-HMB to the biologically active L-methionine is a key example of enantioselective catalysis. This conversion proceeds in two steps: oxidation of HMB to 2-keto-4-(methylthio)butanoic acid (KMTB), followed by transamination to L-methionine. Crucially, the initial oxidation step is handled by two different, stereospecific enzymes for the D- and L-enantiomers of HMB. nih.govresearchgate.netrsc.org

L-HMB Metabolism: The L-enantiomer is oxidized by L-2-hydroxy acid oxidase , a flavoenzyme located in the peroxisomes of the liver and kidneys. nih.govresearchgate.netrsc.org

D-HMB Metabolism: The D-enantiomer is a substrate for D-2-hydroxy acid dehydrogenase , a mitochondrial enzyme found in a wide array of tissues, including the liver, kidneys, intestinal mucosa, and skeletal muscle. nih.govresearchgate.netrsc.org

This diastereomeric recognition, where two distinct enzymes act on the different enantiomers of the same substrate, ensures that both the D- and L-forms of HMB can be efficiently channeled into the metabolic pathway leading to L-methionine.

Furthermore, enzymatic synthesis can be employed to produce co-oligomers of HMB and methionine. Studies have shown that the proteolytic enzyme papain can synthesize co-oligomers from L-methionine and racemic D,L-HMB. nih.gov The characterization of these products indicated that HMB is preferentially attached at the N-terminal end of the oligopeptide chain, suggesting a degree of regioselectivity in the enzymatic process. nih.gov

Differential Biological Activity and Pathway Specificity of Enantiomers (Non-Clinical, Mechanistic Focus)

The differential metabolism of the HMB enantiomers by distinct enzymes located in different subcellular compartments and tissues points to varied biological activities and pathway specificities, at least in the initial steps of their utilization.

The existence of a widely distributed mitochondrial D-2-hydroxy acid dehydrogenase allows for the utilization of D-HMB in virtually any tissue to produce KMTB. nih.govresearchgate.net This KMTB can then be transaminated to L-methionine, making D-HMB a readily available precursor for protein synthesis throughout the body. nih.govresearchgate.net

Conversely, the metabolism of L-HMB is primarily localized to the peroxisomes of the liver and kidneys, where L-2-hydroxy acid oxidase is found. nih.govresearchgate.net This suggests a more specialized role or a different regulatory control for the L-enantiomer compared to the D-enantiomer.

In vitro studies using Caco-2 cells, a model for the intestinal epithelium, have demonstrated that these cells can oxidize both D- and L-HMB to KMTB. researchgate.net This indicates that the intestinal epithelium plays a role in the initial conversion of HMB. The study also found that the oxidation process is upregulated by the availability of HMB itself. researchgate.net Following oxidation, the resulting KMTB can be transaminated to L-methionine, with the branched-chain amino acid L-leucine being the preferred amino group donor. researchgate.net

It is important to note that HMB is also a naturally occurring intermediate in the chick, synthesized from 5'-deoxy-5'-methylthioadenosine (MTA), a product of polyamine synthesis. rsc.org This naturally formed HMB can then serve as a precursor for L-methionine synthesis. rsc.org

The following table summarizes the key enzymes involved in the initial metabolism of HMB enantiomers.

EnantiomerEnzymeEC NumberCellular LocationTissue Distribution
L-HMB L-2-hydroxy acid oxidase1.1.3.15PeroxisomesLiver, Kidneys
D-HMB D-2-hydroxy acid dehydrogenase1.1.99.6MitochondriaWidespread (liver, kidney, intestine, muscle)

Enantiomer Interconversion, Epimerization, and Racemization Studies in Biological Systems

Direct interconversion between the (R)- and (S)-enantiomers of HMB via racemization has not been extensively reported in biological systems. However, an indirect "chiral inversion" occurs through the metabolic pathway.

Both D-HMB and L-HMB are converted to the achiral intermediate, 2-keto-4-(methylthio)butanoic acid (KMTB). nih.govresearchgate.netrsc.org This KMTB molecule has no stereocenter at the C-2 position. Subsequently, KMTB is almost exclusively transaminated to L-methionine. Therefore, the biological system effectively converts both D-HMB and L-HMB into the single, biologically predominant L-enantiomer of methionine. This metabolic route provides a biochemical explanation for why the racemic mixture, DL-HMB, is an effective nutritional substitute for L-methionine. nih.govresearchgate.net

The process is analogous to the chiral inversion of other chiral drugs, where one enantiomer is converted to the other in vivo, often through an achiral intermediate. nih.gov For some α-hydroxy acids, this inversion can be facilitated by a redox enzyme system. nih.gov In the case of HMB, the two stereospecific oxidases effectively create a metabolic pool of KMTB from both enantiomers, which is then directed towards L-methionine synthesis.

This efficient, stereospecific enzymatic machinery allows organisms to utilize both enantiomers of HMB, making the racemic mixture a bioequivalent source of methionine activity.

Derivatization and Analog Synthesis for Research Applications

Synthesis of Isotopically Labeled 2-Hydroxy-3-(methylsulfanyl)butanoic acid for Tracer Studies and Mechanistic Research

Isotopically labeled versions of this compound are invaluable tools for tracer studies to track its metabolic fate and for mechanistic research to understand enzymatic conversions. The incorporation of stable or radioactive isotopes allows for the precise monitoring of the molecule's absorption, distribution, metabolism, and excretion in biological systems.

One documented approach involves the use of [methyl-¹⁴C]5'-deoxy-5'-methylthioadenosine ([methyl-¹⁴C]MTA) in chick liver enzyme preparations. nih.gov In these studies, the radiolabeled methyl group from MTA is transferred, leading to the formation of ¹⁴C-labeled this compound. nih.gov This biosynthesis-based method provides a direct way to obtain a tracer for studying the compound's role as a methionine precursor. nih.gov

For larger scale studies or those requiring different isotopic labels (e.g., ¹³C, ²H), chemical synthesis routes are employed. These typically involve starting with a commercially available labeled precursor. For instance, ¹³C-labeled this compound has been used in infusion studies in lactating cows to quantify its conversion to methionine and its contribution to milk protein synthesis. researchgate.netchromatographyonline.com The synthesis of such compounds would generally follow established routes for the unlabeled molecule, such as the hydrolysis of the corresponding cyanohydrin, but starting from an isotopically labeled building block. wikipedia.org

Table 1: Examples of Isotopically Labeled this compound and Their Applications

Isotope Labeling Position Precursor Example Research Application
¹⁴C Methylthio group [methyl-¹⁴C]MTA Tracer studies in chick liver homogenates. nih.gov
¹³C Various ¹³C-labeled acrolein or methanethiol (B179389) Metabolic flux analysis in dairy cows. researchgate.netchromatographyonline.com
²H (D) Butanoic acid backbone Deuterated synthetic precursors Mechanistic studies of dehydrogenase enzymes.
³H Butanoic acid backbone Tritiated synthetic precursors High-sensitivity tracer studies.

Design and Synthesis of Mechanism-Based Inhibitors for Related Enzymes

The metabolic conversion of this compound to L-methionine is primarily carried out by two key enzymes: L-2-hydroxy acid oxidase (also known as glycolate (B3277807) oxidase) and D-2-hydroxy acid dehydrogenase. wikipedia.org The design and synthesis of inhibitors for these enzymes are crucial for understanding their structure-function relationships and for potential therapeutic applications.

L-2-hydroxy acid oxidase (HAO1) , a flavin mononucleotide (FMN)-dependent enzyme, oxidizes the L-isomer. wikipedia.orgfrontiersin.org Mechanism-based inhibitors for this class of enzymes often mimic the substrate structure. Known inhibitors of glycolate oxidase include compounds with pyrazole, triazole, or salicylate (B1505791) backbones, which typically feature a carboxylic acid moiety to mimic the substrate and heterocyclic rings that interact with the FMN cofactor. nih.gov Fragment-based screening has also identified novel allosteric inhibitors that bind to a pocket away from the active site, offering a promising avenue for developing highly selective inhibitors. frontiersin.orgnih.gov

D-2-hydroxy acid dehydrogenase is a mitochondrial enzyme responsible for oxidizing the D-isomer. Inhibitors for this enzyme have also been studied. For example, oxalate (B1200264) is a known competitive inhibitor. nih.gov The design of mechanism-based inhibitors could involve the introduction of a latent reactive group into a substrate analog. This group would be unmasked by the enzyme's catalytic action, leading to the covalent modification and irreversible inactivation of the enzyme.

Table 2: Strategies for Inhibitor Design for Enzymes Metabolizing this compound

Target Enzyme Inhibitor Type Design Strategy Example Scaffold
L-2-hydroxy acid oxidase Competitive Substrate mimic with FMN-interacting moiety. Pyrazole-carboxylate. nih.gov
L-2-hydroxy acid oxidase Allosteric Binding to a non-active site pocket. Fragment-based discovered heterocycles. frontiersin.org
D-2-hydroxy acid dehydrogenase Competitive Mimicking the d-hydroxy acid substrate. Oxalate. nih.gov
D-2-hydroxy acid dehydrogenase Mechanism-Based Substrate analog with a latent reactive group. α-haloketo acids.

Synthesis of Fluorinated or Other Halogenated Analogs for Mechanistic Probes and Structural Perturbations

The introduction of fluorine or other halogens into the structure of this compound can create powerful research tools. Halogenation can alter the electronic properties, lipophilicity, and metabolic stability of the molecule without drastically changing its size. These analogs are useful for probing enzyme-substrate interactions and for ¹⁹F NMR studies.

While specific synthesis of a halogenated analog of this compound is not widely reported, general methods for the halogenation of similar molecules can be applied. acs.orgnih.gov

Fluorination: The synthesis of fluorinated hydroxy acids can be achieved through various methods. For example, α-fluorination of a β-keto ester precursor can be followed by reduction and hydrolysis. nih.gov Another approach involves the ring-opening of an epoxy ester with a fluoride (B91410) source like triethylamine (B128534) trihydrofluoride. nih.gov Biocatalytic methods using halogenase enzymes are also an emerging strategy for regioselective halogenation under mild conditions. acs.org

Chlorination/Bromination: Halogenation at the α-position to the carbonyl group can be achieved by treating the corresponding ketone with reagents like sulfuryl chloride or bromine, often without the need for a solvent. google.com The resulting α-haloketone can then be reduced to the corresponding halohydrin.

These halogenated analogs can serve as mechanistic probes. For instance, a fluorine atom at the α- or β-position can significantly impact the pKa of the hydroxyl and carboxylic acid groups, thereby altering binding affinity to enzymes.

Preparation of Biologically Active Esters or Conjugates for In Vitro Studies (Non-Clinical)

Esterification of the carboxylic acid group or conjugation at the hydroxyl group of this compound can modify its physicochemical properties, such as cell membrane permeability, which is advantageous for in vitro studies.

Ester Synthesis: Simple esters, such as the methyl and isopropyl esters, have been synthesized and studied. The isopropyl ester, in particular, is noted for its efficacy as a methionine analog in ruminants. acs.orgnih.govfrontiersin.org Synthesis is typically achieved through Fischer esterification, reacting the acid with the corresponding alcohol (e.g., isopropanol) in the presence of an acid catalyst like sulfuric acid. google.com Industrial processes have been developed to produce these esters in high yield, often starting from the crude acid product obtained from the hydrolysis of 2-hydroxy-4-methylthiobutyronitrile. google.com

Table 3: Common Esters of this compound for Research

Ester Type Alcohol Reactant Synthetic Method Key Feature for Research
Methyl Ester Methanol Acid-catalyzed esterification. google.com Increased volatility for GC analysis.
Isopropyl Ester Isopropanol Acid-catalyzed esterification. google.com Enhanced lipophilicity for cell uptake studies. nih.govfrontiersin.org

Conjugate Synthesis: More complex conjugates can also be prepared. For example, enzymatic synthesis using the protease papain has been employed to create co-oligomers of L-methionine and this compound. nih.gov In this process, the hydroxyl group of the acid attacks the activated carboxyl group of a methionine residue, forming an ester linkage. The resulting co-oligomers consist of a short peptide chain with this compound attached at the N-terminal end. nih.gov Such conjugates are useful for studying peptide uptake and hydrolysis mechanisms.

Covalent Modification Strategies for Protein Labeling and Interaction Studies in Research Models

Derivatives of this compound can be designed as chemical probes to identify and study its protein binding partners. This typically involves incorporating a reactive moiety into the molecule that can form a covalent bond with amino acid residues in the protein's binding site.

General strategies for protein labeling can be adapted for this purpose:

Carboxylic Acid Activation: The carboxylic acid group is a prime target for modification. It can be activated using carbodiimides (like EDC) to form a reactive intermediate that can then be coupled to nucleophilic side chains on a protein, such as the ε-amino group of lysine (B10760008), to form a stable amide bond. nih.govthermofisher.com Alternatively, the activated acid can be converted into a more stable reactive group, such as an N-hydroxysuccinimide (NHS) ester, for subsequent reaction with a protein. thermofisher.com

Hydroxyl Group Modification: The hydroxyl group can be derivatized to introduce a reactive handle. For example, it could be converted into a better leaving group, which could then be displaced by a nucleophilic residue in an enzyme's active site.

Photo-affinity Labeling: A photo-reactive group, such as an azido (B1232118) or benzophenone (B1666685) group, could be incorporated into the structure of a this compound analog. Upon photo-activation with UV light, this group forms a highly reactive species that can covalently bond with nearby amino acid residues, allowing for the identification of binding partners.

Mechanism-Based Labeling: As discussed in section 8.2, an analog could be designed to be converted by its target enzyme into a reactive species (e.g., a Michael acceptor) that then covalently modifies the enzyme.

These covalent modification strategies are powerful tools for "target identification" in chemical biology, helping to elucidate the full range of proteins that interact with this compound and its metabolites in complex biological systems. acs.org

Systems Level Integration and Omics Approaches in 2 Hydroxy 3 Methylsulfanyl Butanoic Acid Research

Metabolomic Profiling in Response to Environmental Stimuli in Model Organisms (Non-Clinical)

Metabolomic studies are beginning to shed light on how the levels of 2-Hydroxy-3-(methylsulfanyl)butanoic acid and its related metabolites are altered in response to environmental stressors in non-clinical model organisms. While direct, comprehensive metabolomic profiling of this specific compound under a wide array of environmental stimuli is still an emerging area of research, studies on related pathways, particularly methionine metabolism, provide significant insights.

In a study on beef steers, dietary supplementation with the isopropyl ester of 2-hydroxy-4-(methylthio)butanoic acid led to notable changes in the plasma metabolome. mdpi.com This included an upregulation of L-methionine, betaine (B1666868), methionine sulfoxide, and taurine (B1682933), indicating a shift in nitrogen metabolism and the transsulfuration pathway. mdpi.com Conversely, plasma levels of L-serine, glycine, and diaminopimelic acid were downregulated. mdpi.com

Furthermore, research on the impact of heat stress in chicks, a significant environmental stimulus, has shown alterations in the absorption of 2-hydroxy-4-(methylthio)butanoic acid (HMB). mdpi.com Heat-stressed birds exhibited greater passage of HMB across the small intestine compared to those in a thermoneutral environment, suggesting a potential adaptive mechanism to maintain methionine status under stress. mdpi.com

In the context of oxidative stress, a common cellular response to adverse environmental conditions, studies in yeast (Saccharomyces cerevisiae) have detailed significant metabolic reprogramming. nih.gov While not directly measuring HMB, these studies show that under oxidative stress induced by agents like lidocaine, there is an increased demand for antioxidant precursors derived from the sulfur-containing amino acid pool, which includes methionine and its analogues. nih.gov Key observations include an increase in glutathione (B108866) and its precursor amino acids, cysteine and glutamate. nih.gov This implies that under such stress, the metabolic flux through pathways involving HMB as a methionine source would likely be altered to meet the increased demand for these protective compounds.

The following table summarizes key findings from metabolomic studies related to this compound and its metabolic precursor role in response to various stimuli.

Model OrganismStimulusKey Metabolite Changes Related to HMB/Methionine PathwayReference
Beef SteersDietary HMBi SupplementationUpregulated: L-methionine, Betaine, Methionine Sulfoxide, TaurineDownregulated: L-serine, Glycine, Diaminopimelic acid mdpi.com
ChicksHeat StressIncreased intestinal passage of HMB mdpi.com
Saccharomyces cerevisiaeOxidative Stress (Lidocaine)Increased: Glutathione, Cysteine, Glutamate nih.gov

Proteomic Analysis of Proteins Interacting with this compound or its Metabolites

Proteomic analyses are crucial for identifying the proteins that are directly or indirectly influenced by this compound and its metabolites. As a precursor to L-methionine, the compound's primary interactions are with the enzymes involved in its conversion and the subsequent methionine metabolic network.

The conversion of HMB to L-methionine is a stereospecific process involving distinct enzymes for its D- and L-isomers. In chicks, L-HMB is oxidized by L-2-hydroxy acid oxidase , a flavoenzyme located in peroxisomes. nih.gov The D-isomer is converted by D-2-hydroxy acid dehydrogenase , a mitochondrial enzyme. nih.gov These enzymes represent the first line of protein interaction with HMB.

Broader proteomic studies on the methionine metabolic pathway have revealed how environmental or dietary factors can alter the expression of key regulatory proteins. In a study on rats fed an ethanol (B145695) diet, which induces metabolic stress, supplementation with betaine led to a significant upregulation of several enzymes in the methionine metabolic pathway. nih.gov These included:

Betaine-homocysteine S-methyltransferase (BHMT)

Methionine adenosyltransferase (MAT)

Glycine N-methyltransferase (GNMT)

This concerted upregulation is thought to be a protective mechanism to restore the S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) ratio, a critical indicator of cellular methylation potential. nih.gov Since HMB feeds into this pathway by providing methionine, its availability would likely influence the expression and activity of these proteins.

Furthermore, post-translational modifications of proteins, such as succinylation, have been shown to regulate metabolic pathways including amino acid metabolism. A global profiling study of lysine (B10760008) succinylation in the microalga Nannochloropsis oceanica identified succinylated proteins involved in methionine metabolism, suggesting another layer of regulatory control that could be influenced by the availability of HMB. acs.org

The table below details key proteins involved in the metabolism of or affected by the pathway of this compound.

Protein/EnzymeFunctionOrganism/ContextReference
L-2-hydroxy acid oxidaseConverts L-HMB to its keto-acidChick liver (peroxisomes) nih.gov
D-2-hydroxy acid dehydrogenaseConverts D-HMB to its keto-acidChick liver (mitochondria) nih.gov
Betaine-homocysteine S-methyltransferase (BHMT)Regenerates methionine from homocysteineRat liver (ethanol stress) nih.gov
Methionine adenosyltransferase (MAT)Synthesizes S-adenosylmethionine (SAM) from methionineRat liver (ethanol stress) nih.gov
Glycine N-methyltransferase (GNMT)Regulates SAM levelsRat liver (ethanol stress) nih.gov

Transcriptomic Insights into Metabolic Regulation and Pathway Responses

Transcriptomic studies provide a genome-wide view of how gene expression is altered in response to this compound, offering insights into the regulatory networks that govern its metabolic effects.

A multi-tissue transcriptomic analysis in broiler chickens under acute heat stress compared the effects of L-methionine and D-methionine supplementation. plos.org Given that HMB is a precursor to methionine, these findings are highly relevant. The study found that heat stress altered the expression of genes related to immune response, metabolic response, and intestinal stress. plos.org Notably, the L-methionine supplemented group showed less pronounced cellular and metabolic responses to heat stress compared to the D-methionine group, as evidenced by the differential expression of genes in the blood and liver. plos.org For instance, heat stress increased the expression of IL4I1 (Interleukin 4 Induced 1) and SERPINE1 (Serpin Family E Member 1) in the blood of chickens fed D-methionine, genes associated with immune response and cellular stress. plos.org

Another study in broilers investigated the effects of different dietary inclusion rates of HMB. nih.gov While this study focused on performance metrics, it lays the groundwork for future transcriptomic analyses to understand the molecular basis of the observed effects on feed conversion and growth. nih.gov

The table below summarizes key transcriptomic findings related to methionine and HMB supplementation.

OrganismConditionKey Transcriptomic FindingsReference
Broiler ChickensAcute Heat Stress with L-Met vs. D-Met SupplementationDifferential expression of genes related to immune and metabolic responses in blood and liver. L-Met supplementation appeared to mitigate some stress-related gene expression changes. plos.org
Broiler ChickensVarying Dietary HMTBA InclusionObserved differences in growth performance and feed conversion ratio, suggesting underlying transcriptomic changes. nih.gov

Flux Balance Analysis and Metabolic Modeling of Pathways Involving the Compound

Flux Balance Analysis (FBA) is a powerful computational method for simulating metabolic fluxes through a genome-scale metabolic network. While no FBA models have been specifically constructed to focus solely on this compound, its role as a methionine precursor allows for its integration into existing models of central metabolism.

FBA can be used to predict how the addition of HMB would affect the flow of metabolites through the methionine synthesis and downstream pathways. For instance, in Escherichia coli, a well-characterized model organism, FBA has been used to study methionine metabolism. nih.gov These models can be adapted to include the enzymatic reactions that convert HMB to 2-keto-4-(methylthio)butanoic acid and subsequently to L-methionine. By setting constraints, such as the uptake rate of HMB, the model can predict the resulting fluxes through pathways like the S-adenosylmethionine (SAM) cycle, transsulfuration, and polyamine synthesis.

A study on a human fibrosarcoma cell line used a kinetic, isotope-labeling-based approach to quantify methionine metabolic fluxes, demonstrating that both transmethylation and propylamine (B44156) transfer fluxes were significant portions of the net methionine uptake. plos.orgsigmaaldrich.com Such quantitative flux data is invaluable for constraining and validating FBA models.

Furthermore, the development of genome-scale metabolic models (GEMs) for various organisms, such as Acinetobacter lwoffii, provides a platform for studying the metabolic capabilities related to amino acid metabolism. mdpi.com By integrating transcriptomic or proteomic data, these models can be made context-specific to simulate metabolic states under different conditions, such as exposure to environmental stressors or supplementation with HMB.

The table below outlines how FBA and metabolic modeling can be applied to study the impact of this compound.

Modeling ApproachOrganism/SystemPotential Application to HMB ResearchRelevant Findings/ConceptsReference
Flux Balance Analysis (FBA)Escherichia coliPredict the distribution of metabolic flux from HMB into various methionine-dependent pathways.Engineering of E. coli for L-methionine overproduction by manipulating pathway fluxes. nih.gov
Kinetic Flux ModelingHuman Fibrosarcoma CellsQuantify the rates of methionine cycle reactions that would be fed by HMB.Transmethylation and propylamine transfer fluxes are significant. plos.org, sigmaaldrich.com
Genome-Scale Metabolic Models (GEMs)Acinetobacter lwoffiiIntegrate omics data to create a context-specific model of metabolism with HMB as a nutrient source.Identification of essential metabolites and metabolic responses to environmental conditions. mdpi.com

Integration of Multi-Omics Data to Understand Holistic Pathway Dynamics and Regulation

The integration of metabolomic, proteomic, and transcriptomic data provides a comprehensive, multi-layered view of the cellular response to this compound. This holistic approach allows researchers to move beyond the study of individual components to understanding the emergent properties of the metabolic network.

An example of this integrated approach is seen in studies of methionine supplementation in liver cancer cells, where both metabolomic and proteomic analyses were combined. nih.gov This revealed that methionine supplementation affected key metabolic and proteomic pathways. nih.gov A similar strategy could be applied to HMB to elucidate its specific effects on cellular physiology.

The general framework for a multi-omics analysis of HMB would involve:

Transcriptomics: To identify genes that are differentially expressed upon HMB supplementation or under environmental stress in the presence of HMB.

Proteomics: To quantify changes in the abundance of proteins, particularly the enzymes in the methionine metabolic pathway and other interacting proteins.

Metabolomics: To measure the resulting changes in the concentrations of HMB, its metabolites, and other related small molecules.

By integrating these datasets, researchers can construct a more complete picture of the regulatory and metabolic consequences of HMB utilization. For example, an increase in the transcript for a particular enzyme (transcriptomics), followed by an increase in the protein itself (proteomics), and a corresponding change in its substrate and product (metabolomics), would provide strong evidence for a specific metabolic reprogramming event.

The use of software packages like mixOmics facilitates the statistical integration of multiple omics datasets, allowing for the identification of correlated features across different molecular layers and the discovery of novel biological insights. researchgate.net

The following table outlines a conceptual framework for integrating multi-omics data in HMB research.

Omics LayerData GeneratedBiological Question Addressed
Transcriptomics mRNA expression levelsWhich genes are regulated in response to HMB?
Proteomics Protein abundance and modificationsWhich proteins are synthesized or modified as a result of HMB metabolism?
Metabolomics Metabolite concentrationsWhat are the ultimate metabolic consequences of HMB utilization?
Integrated Analysis Correlated multi-omic featuresHow are gene expression, protein levels, and metabolite concentrations coordinated to regulate cellular function in response to HMB?

Future Directions and Emerging Research Avenues for 2 Hydroxy 3 Methylsulfanyl Butanoic Acid

Exploration of Novel Biocatalytic Applications in Industrial and Synthetic Processes

The unique chemical structure of 2-Hydroxy-3-(methylsulfanyl)butanoic acid (HMB) makes it an attractive substrate for biocatalysis, a field that uses enzymes and microorganisms to perform chemical transformations. Future research is trending towards harnessing HMB for the synthesis of value-added products.

One promising area is the enzymatic synthesis of novel biopolymers. Researchers have successfully used the proteolytic enzyme papain to synthesize co-oligomers of L-methionine and HMB. nih.govresearchgate.net In these co-oligomers, which are predominantly composed of 4-8 methionine residues, the HMB molecule is typically attached at the N-terminal end of the peptide chain. nih.govresearchgate.net This enzymatic approach opens the door to creating new biomaterials with tailored properties, potentially for applications in drug delivery or as specialized nutritional supplements.

Future biocatalytic exploration could also focus on using HMB as a building block for chiral synthesis. The stereospecific enzymes that act on HMB isomers could be exploited in industrial processes to produce enantiomerically pure compounds, which are highly valuable in the pharmaceutical industry. Furthermore, the application of HMB in organic acid mixtures to mitigate pathogenic contamination in products like pet food kibbles highlights its utility in industrial formulations, an area ripe for further research into its antimicrobial mechanisms and synergistic effects with other compounds. mdpi.com

Deeper Understanding of Regulatory Mechanisms in its Biosynthesis and Degradation

The conversion of HMB to L-methionine is a critical metabolic process, and a deeper understanding of its regulation is a key research focus. This conversion is a stereospecific, two-step pathway involving distinct enzymes for the D- and L-isomers of HMB. nih.govresearchgate.net The subsequent intermediate, 2-keto-4-(methylthio)butanoic acid (KMB), is then transaminated to form L-methionine. ejast.org

EnzymeIsomer SubstrateCellular LocationFunction
L-2-hydroxy acid oxidase (HAO1) L-HMBPeroxisomes (Liver, Kidney)Oxidizes L-HMB to KMB
D-2-hydroxy acid dehydrogenase (LDHD) D-HMBMitochondria (Multiple Tissues)Oxidizes D-HMB to KMB

Future research is aimed at elucidating the transcriptional and translational regulation of the genes encoding these enzymes. Studies in broiler chickens have shown that dietary supplementation with different methionine sources, including HMB, can influence the mRNA abundance of these oxidases in a tissue- and age-specific manner. nih.gov For example, supplementation with DL-HMB was found to increase the mRNA levels of L-HMB oxidase in the liver at day 10 but not at later stages. nih.gov Conversely, switching birds from a methionine-deficient diet to one supplemented with HMB led to a downregulation of genes involved in methionine metabolism in the liver. nih.gov These findings suggest a complex regulatory network that adapts to dietary inputs. A deeper understanding of these mechanisms could lead to more efficient use of HMB in animal nutrition.

Additionally, research has identified a naturally occurring biochemical pathway for HMB synthesis from 5'-deoxy-5'-methylthioadenosine (MTA), positioning HMB as an intermediate in the natural synthesis of L-methionine. nih.gov Further investigation into the regulation of this endogenous pathway could reveal new insights into cellular methionine homeostasis.

Application of Advanced Spectroscopic Techniques for In Vivo Studies of Metabolism (Non-Clinical)

Investigating the metabolic fate of HMB in living organisms is crucial for optimizing its use. While classical methods have been informative, the application of advanced spectroscopic and analytical techniques is set to provide unprecedented detail on its in vivo dynamics.

Currently, techniques such as gas chromatography-mass spectrometry (GC-MS) and, more recently, liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) are used to detect and quantify HMB in biological samples like serum. nih.govchromatographyonline.com These methods offer high sensitivity and selectivity, enabling precise measurement of HMB concentrations.

A significant leap forward in understanding HMB metabolism involves the use of stable isotope tracers. Studies using 13C-labeled HMB have been conducted in dairy cows to trace its absorption and subsequent conversion into methionine, providing quantitative data on its metabolic flux. chromatographyonline.com Future research will likely expand the use of stable isotopes (e.g., 13C, 15N) in metabolic flux analysis (MFA) to create detailed, dynamic maps of how HMB is partitioned among various metabolic pathways. mdpi.comcreative-proteomics.com

Furthermore, non-invasive techniques like in vivo Nuclear Magnetic Resonance (NMR) spectroscopy hold immense potential. researchgate.net In vivo NMR could allow for the real-time monitoring of HMB and its metabolites within specific tissues of a living animal, offering a dynamic view of its metabolism without the need for invasive sampling. This would be particularly valuable for studying how factors like diet or physiological stress affect HMB utilization in different organs. researchgate.net

Development of Engineered Microorganisms and Cell Factories for Bioproduction or Biotransformation

Metabolic engineering and synthetic biology offer powerful tools for the sustainable production of chemicals. A significant future direction for HMB research lies in the development of engineered microorganisms, or "cell factories," for its bioproduction or for its use as a feedstock in biotransformation processes.

A landmark study has demonstrated the successful production of enantiopure (R)- or (S)-HMB from the inexpensive substrate L-methionine using engineered Escherichia coli. researchgate.net This was achieved through an artificially designed biocatalytic cascade comprising different enzymatic modules. By employing a two-stage, one-pot strategy, researchers achieved high titers of 97.6 g/L for (R)-HMB and 96.4 g/L for (S)-HMB, with yields exceeding 95%. researchgate.net This biocatalytic process represents a promising foundation for the industrial-scale, sustainable production of chiral 2-hydroxy acids.

Future work in this area will likely focus on:

Optimizing Production Hosts: While E. coli is a common workhorse, other microorganisms like Corynebacterium glutamicum could be engineered for HMB production, potentially from simple sugars. sciepublish.comsciepublish.com

Expanding Substrate Range: Engineering microbes to produce HMB directly from renewable feedstocks like glucose or lignocellulosic biomass would significantly enhance the sustainability of its production, moving away from petroleum-derived precursors. google.comrsc.org

Biotransformation Applications: Engineered cell factories could be designed to use HMB as a starting material to synthesize other valuable chemicals, leveraging its unique structure for the production of novel compounds.

Theoretical and Computational Chemistry Approaches to Elucidate Reaction Mechanisms and Protein Interactions

Theoretical and computational chemistry methods are becoming indispensable for understanding biological processes at the molecular level. For HMB, these approaches can provide deep insights into the enzymatic reactions governing its metabolism and guide the engineering of novel biocatalysts.

The enzymes that convert HMB to KMB, L-2-hydroxy acid oxidase and D-2-hydroxy acid dehydrogenase, are prime targets for computational studies. nih.govebi.ac.uk Future research will likely employ techniques such as:

Molecular Docking: To simulate the binding of D- and L-HMB isomers into the active sites of their respective enzymes. e-nps.or.krmdpi.com This can elucidate the basis for the observed stereospecificity and identify key amino acid residues involved in substrate recognition and binding.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To model the enzymatic reaction mechanisms in detail. These simulations can map the entire catalytic cycle, identifying transition states and calculating activation energies, thereby explaining how the enzymes achieve their catalytic efficiency.

By combining computational predictions with experimental data from structural biology (e.g., X-ray crystallography of the enzymes), researchers can build highly accurate models of HMB metabolism. semanticscholar.org This knowledge can then be applied to rationally design mutant enzymes for novel biocatalytic applications or to develop specific inhibitors to study metabolic pathways.

Q & A

Q. What synthetic strategies are effective for preparing 2-Hydroxy-3-(methylsulfanyl)butanoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of sulfanyl-containing hydroxy acids typically involves esterification, protection/deprotection of functional groups, and selective oxidation. For example, methyl ester intermediates (e.g., methyl (2S,3S)-3-hydroxy-2-methylbutanoate) can be hydrolyzed under acidic or basic conditions to yield the final carboxylic acid . Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical. In a related procedure, hydrochloric acid in dioxane was used to achieve quantitative yields during deprotection steps .

Key Parameters for Optimization:

ParameterExample ConditionsImpact on Yield/Purity
CatalystHCl (dioxane solution)Enhances deprotection efficiency
TemperatureRoom temperature (25°C)Prevents side reactions
Reaction Time1 hourBalances completion vs. degradation

Q. Which spectroscopic and chromatographic techniques are recommended for structural and stereochemical characterization?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR are essential for confirming molecular structure and stereochemistry. For instance, diastereomeric splitting in proton NMR can resolve chiral centers, as seen in (2S,3S)-3-hydroxy-2-methylbutanoic acid (δ 1.21–1.27 ppm for methyl groups) .
  • X-ray Crystallography: SHELX software is widely used for resolving crystal structures. A derivative, (2R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid, was analyzed using SHELX-76, revealing space group P21P2_1 and unit cell parameters (a = 7.470 Å, b = 5.820 Å, c = 14.290 Å) .
  • Chiral HPLC: Reference standards (e.g., USP/EP impurities) enable enantiomeric separation. For example, N-Acetyl-L-methionine (CAS 65-82-7) serves as a chiral marker for sulfanyl-containing analogs .

Q. What safety protocols are critical when handling sulfanyl-containing compounds in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, face shields, and NIOSH-approved respirators to avoid dermal/ocular exposure .
  • Ventilation: Employ fume hoods to minimize inhalation of volatile byproducts (e.g., hydrogen sulfide).
  • Spill Management: Absorb spills with inert materials (e.g., sand) and dispose in sealed containers to prevent environmental contamination .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved for derivatives of this compound?

Methodological Answer: Discrepancies in X-ray data (e.g., thermal motion artifacts or twinning) require iterative refinement using programs like SHELXL. For example, the structure of (2R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid was resolved by adjusting anisotropic displacement parameters and validating hydrogen bonding networks (O–H···O distance: 2.692 Å) .

Refinement Workflow:

Data Collection: High-resolution (<1.0 Å) datasets reduce noise.

Model Building: SHELXE autotraces electron density maps.

Validation: RintR_{\text{int}} < 5% and RfreeR_{\text{free}}-RworkR_{\text{work}} < 2% ensure reliability .

Q. What methodologies are effective for analyzing metabolic stability and degradation pathways?

Methodological Answer:

  • Isotope Tracing: Use 13C^{13}C-labeled analogs to track metabolic intermediates via LC-MS.
  • Enzymatic Assays: Incubate the compound with liver microsomes to identify phase I/II metabolites (e.g., sulfoxidation of the methylsulfanyl group) .
  • Degradation Studies: Accelerated stability testing (40°C/75% RH) identifies hydrolytic degradation products, with HPLC-MS monitoring .

Example Degradation Products:

ConditionMajor DegradantDetection Method
Acidic Hydrolysis3-(Methylsulfinyl)butanoic acidHPLC-UV (λ = 254 nm)
Oxidative StressSulfone derivativeHigh-resolution MS

Q. How can enantiomeric purity be ensured during synthesis, and what validation parameters apply?

Methodological Answer:

  • Chiral Stationary Phases: Use columns like Chiralpak IG-U with hexane:isopropanol (90:10) to resolve enantiomers. Validate using USP reference standards (e.g., L-methionine sulfone, CAS 7314-32-1) .
  • Circular Dichroism (CD): Compare optical rotation values (e.g., [α]D_{D} = +12.5° for L-enantiomers) to literature data .

Validation Parameters:

ParameterAcceptance Criteria
Resolution (Rs)≥1.5 between enantiomers
Peak SymmetryTailing factor < 2.0
Recovery98–102% vs. certified standard

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-3-(methylsulfanyl)butanoic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-3-(methylsulfanyl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.